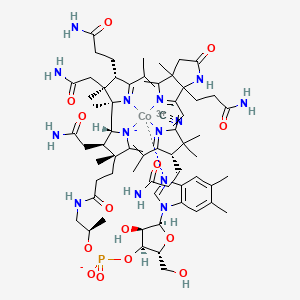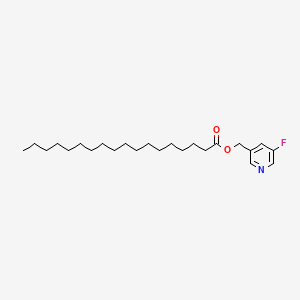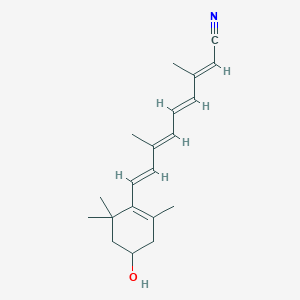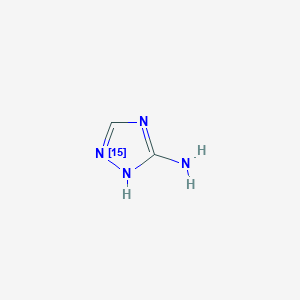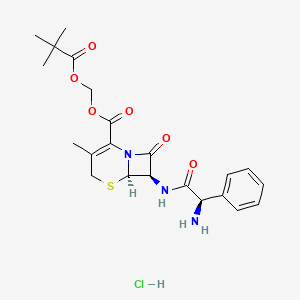
Pivcefalexin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pivcefalexin hydrochloride is a chemical compound belonging to the cephalosporin class of antibiotics. It is a derivative of cephalexin, which is widely used to treat bacterial infections. This compound is known for its broad-spectrum antibacterial activity, making it effective against a variety of Gram-positive and Gram-negative bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pivcefalexin hydrochloride typically involves the acylation of cephalexin with pivaloyloxymethyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester linkage. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactions. The process begins with the preparation of cephalexin, followed by its acylation with pivaloyloxymethyl chloride. The reaction mixture is then purified using techniques such as crystallization and filtration to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Pivcefalexin hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester linkage in this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of cephalexin and pivalic acid.
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the cephalosporin ring, resulting in the formation of sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pivaloyloxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Cephalexin and pivalic acid.
Oxidation: Sulfoxides or sulfones of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pivcefalexin hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and stability of cephalosporin antibiotics.
Biology: Researchers use this compound to investigate the mechanisms of bacterial resistance and the efficacy of new antibacterial agents.
Medicine: The compound is studied for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: this compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Pivcefalexin hydrochloride exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately, bacterial cell lysis and death.
Comparación Con Compuestos Similares
Similar Compounds
Cephalexin: The parent compound of pivcefalexin hydrochloride, used to treat similar bacterial infections.
Cefadroxil: Another first-generation cephalosporin with a similar spectrum of activity.
Cefaclor: A second-generation cephalosporin with broader activity against Gram-negative bacteria.
Uniqueness
This compound is unique due to its pivaloyloxymethyl ester group, which enhances its stability and bioavailability compared to cephalexin. This modification allows for better absorption and prolonged activity in the body, making it a valuable option for treating bacterial infections.
Propiedades
Número CAS |
27726-31-4 |
|---|---|
Fórmula molecular |
C22H28ClN3O6S |
Peso molecular |
498.0 g/mol |
Nombre IUPAC |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H27N3O6S.ClH/c1-12-10-32-19-15(24-17(26)14(23)13-8-6-5-7-9-13)18(27)25(19)16(12)20(28)30-11-31-21(29)22(2,3)4;/h5-9,14-15,19H,10-11,23H2,1-4H3,(H,24,26);1H/t14-,15-,19-;/m1./s1 |
Clave InChI |
SGRIOOASEBLTKK-ATBNALFTSA-N |
SMILES isomérico |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl |
SMILES canónico |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile](/img/structure/B13422362.png)

![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)
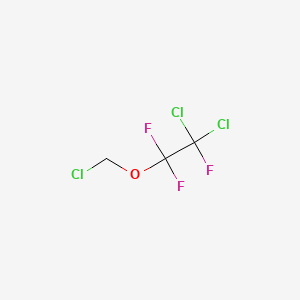
![[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13422403.png)

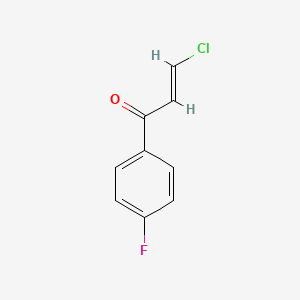
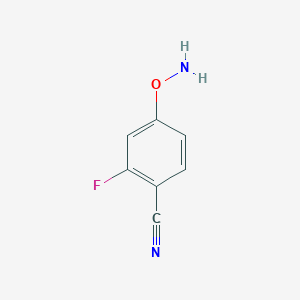
![5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl-|A-D-ribofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B13422422.png)
![3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile](/img/structure/B13422426.png)
